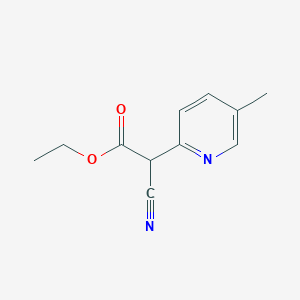
Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of cyanoacetic acid and pyridine, featuring a cyano group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate typically involves the reaction of ethyl cyanoacetate with 5-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The ester group can undergo condensation reactions with amines or hydrazines to form amides or hydrazides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Condensation Reactions: Amines or hydrazines in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted this compound derivatives.
Condensation Reactions: Amides or hydrazides.
Reduction: Ethyl 2-amino-2-(5-methylpyridin-2-yl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler analog without the pyridine ring.
Methyl 2-cyano-2-(5-methylpyridin-2-yl)acetate: A similar compound with a methyl ester instead of an ethyl ester.
2-Cyano-2-(5-methylpyridin-2-yl)acetic acid: The corresponding acid derivative.
Uniqueness
This compound is unique due to the presence of both the cyano and ester functional groups, which provide versatility in chemical reactions. The 5-methylpyridine moiety adds additional reactivity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9(6-12)10-5-4-8(2)7-13-10/h4-5,7,9H,3H2,1-2H3 |
Clave InChI |
CENQRIFSACLYNK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1=NC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)


![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)







![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)

